

Physical and chemical properties of (E)-4-Ethylhex-2-enoic acid

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Compound of Interest

Compound Name: (E)-4-Ethylhex-2-enoic acid

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An In-depth Technical Guide to (E)-4-Ethylhex-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-Ethylhex-2-enoic acid is an unsaturated carboxylic acid with potential applications in various scientific and industrial fields. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data and predictive models. Due to the limited specific experimental data for this compound, this guide also incorporates information on structurally related molecules to provide a broader context for its potential characteristics and reactivity. This document outlines general experimental approaches for its synthesis and characterization and explores potential, though currently unconfirmed, biological activities and metabolic pathways based on the broader class of unsaturated and branched-chain fatty acids.

Chemical and Physical Properties

While specific experimental data for **(E)-4-Ethylhex-2-enoic acid** is limited, a combination of computed properties and data from structurally similar compounds allows for a robust estimation of its physicochemical profile.

Structure and Identification

Property	Value	Source
IUPAC Name	(E)-4-ethylhex-2-enoic acid	[1]
CAS Number	60308-78-3	[1]
Molecular Formula	C ₈ H ₁₄ O ₂	[1]
Molecular Weight	142.20 g/mol	[1]
Canonical SMILES	<chem>CCC(CC)C=CC(=O)O</chem>	[1]
InChI	InChI=1S/C ₈ H ₁₄ O ₂ /c1-3-7(4-2)5-6-8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)/b6-5+	[1]
InChIKey	JUAHIVUUUQRPLE-AATRIKPKSA-N	[1]

Predicted and Analogous Physical Properties

Direct experimental values for many physical properties of **(E)-4-Ethylhex-2-enoic acid** are not readily available in the scientific literature. The following table includes computed values and experimental data for the structurally related saturated compound, 4-ethylhexanoic acid, to provide a reasonable estimation.

Property	(E)-4-Ethylhex-2-enoic acid (Predicted/Analogous)	4-Ethylhexanoic acid (Experimental)
Melting Point	Not available	Not available
Boiling Point	Not available	234.6 °C at 760 mmHg
Density	Not available	0.926 g/cm ³
pKa	Estimated ~4-5 (typical for carboxylic acids)	Not available
Solubility	Expected to have low solubility in water and good solubility in organic solvents.	Not available
XLogP3	2.5	2.5

Chemical Reactivity

(E)-4-Ethylhex-2-enoic acid possesses two primary reactive sites: the carboxylic acid group and the carbon-carbon double bond.

- **Carboxylic Acid Group:** This functional group can undergo typical reactions of carboxylic acids, including:
 - **Esterification:** Reaction with alcohols in the presence of an acid catalyst to form esters.
 - **Amide Formation:** Reaction with amines to form amides.
 - **Reduction:** Reduction to the corresponding alcohol, 4-ethylhex-2-en-1-ol, using reducing agents like lithium aluminum hydride.
 - **Salt Formation:** Reaction with bases to form carboxylate salts.
- **Carbon-Carbon Double Bond:** The α,β -unsaturated nature of the double bond makes it susceptible to:
 - **Nucleophilic Conjugate Addition (Michael Addition):** Attack by nucleophiles at the β -carbon.

- Electrophilic Addition: Reactions with electrophiles such as halogens and hydrogen halides.
- Hydrogenation: Reduction of the double bond to yield 4-ethylhexanoic acid.
- Oxidation/Cleavage: Reactions with oxidizing agents like ozone or potassium permanganate can cleave the double bond.

Experimental Protocols

Synthesis of (E)-4-Ethylhex-2-enoic Acid

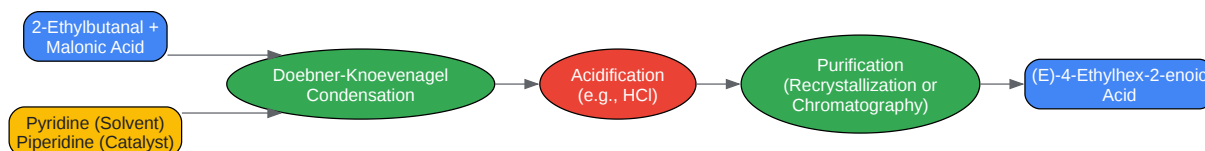
A specific, detailed experimental protocol for the synthesis of **(E)-4-Ethylhex-2-enoic acid** is not readily available in published literature. However, a plausible synthetic route can be adapted from general methods for the synthesis of α,β -unsaturated carboxylic acids. One common approach is the Doebner modification of the Knoevenagel condensation.

Reaction Scheme:

General Protocol:

- Reactant Preparation: Dissolve 2-ethylbutanal in a suitable solvent such as pyridine, which also acts as the basic catalyst.
- Addition of Malonic Acid: Add malonic acid to the solution. A small amount of piperidine can be added to accelerate the reaction.
- Reaction Conditions: Heat the reaction mixture, typically at reflux, to promote the condensation and subsequent decarboxylation. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
- Work-up and Isolation: After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
- Purification: The crude **(E)-4-Ethylhex-2-enoic acid** can be purified by recrystallization from a suitable solvent or by column chromatography.

Logical Workflow for a Plausible Synthesis



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Caption: A logical workflow for the synthesis of **(E)-4-Ethylhex-2-enoic acid**.

Spectroscopic Characterization

While experimental spectra for **(E)-4-Ethylhex-2-enoic acid** are not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

- ¹H NMR Spectroscopy:
 - Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, around 10-13 ppm.
 - Olefinic Protons (-CH=CH-): Two distinct signals in the range of 5.5-7.5 ppm, likely showing coupling to each other (a large coupling constant is expected for the trans configuration) and to the adjacent methine proton.
 - Methine Proton (-CH-): A multiplet in the region of 2.0-3.0 ppm.
 - Methylene Protons (-CH₂-): Multiplets in the range of 1.2-1.8 ppm.
 - Methyl Protons (-CH₃): Triplets around 0.8-1.2 ppm.
- ¹³C NMR Spectroscopy:
 - Carbonyl Carbon (-C=O): A signal in the range of 165-175 ppm.[2]
 - Olefinic Carbons (-C=C-): Signals between 115-145 ppm.

- Aliphatic Carbons: Signals in the upfield region of the spectrum.
- Infrared (IR) Spectroscopy:
 - O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm^{-1} .[\[2\]](#)[\[3\]](#)
 - C=O Stretch (Carbonyl): A strong, sharp absorption band around 1690-1715 cm^{-1} (the conjugation to the C=C bond lowers the frequency from a typical saturated carboxylic acid).[\[2\]](#)[\[3\]](#)
 - C=C Stretch (Alkene): A medium intensity band around 1640-1680 cm^{-1} .
 - C-H Stretch (sp^2): A signal just above 3000 cm^{-1} .
 - C-H Stretch (sp^3): Signals just below 3000 cm^{-1} .
- Mass Spectrometry (MS):
 - Molecular Ion (M^+): A peak corresponding to the molecular weight of the molecule ($m/z = 142.20$).
 - Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the alkyl chain.

Biological Activity and Signaling Pathways (Hypothetical)

There is currently no specific data in the scientific literature detailing the biological activity, metabolic fate, or involvement in signaling pathways of **(E)-4-Ethylhex-2-enoic acid**. However, based on its structural features as a branched-chain unsaturated fatty acid, some potential biological roles can be hypothesized.

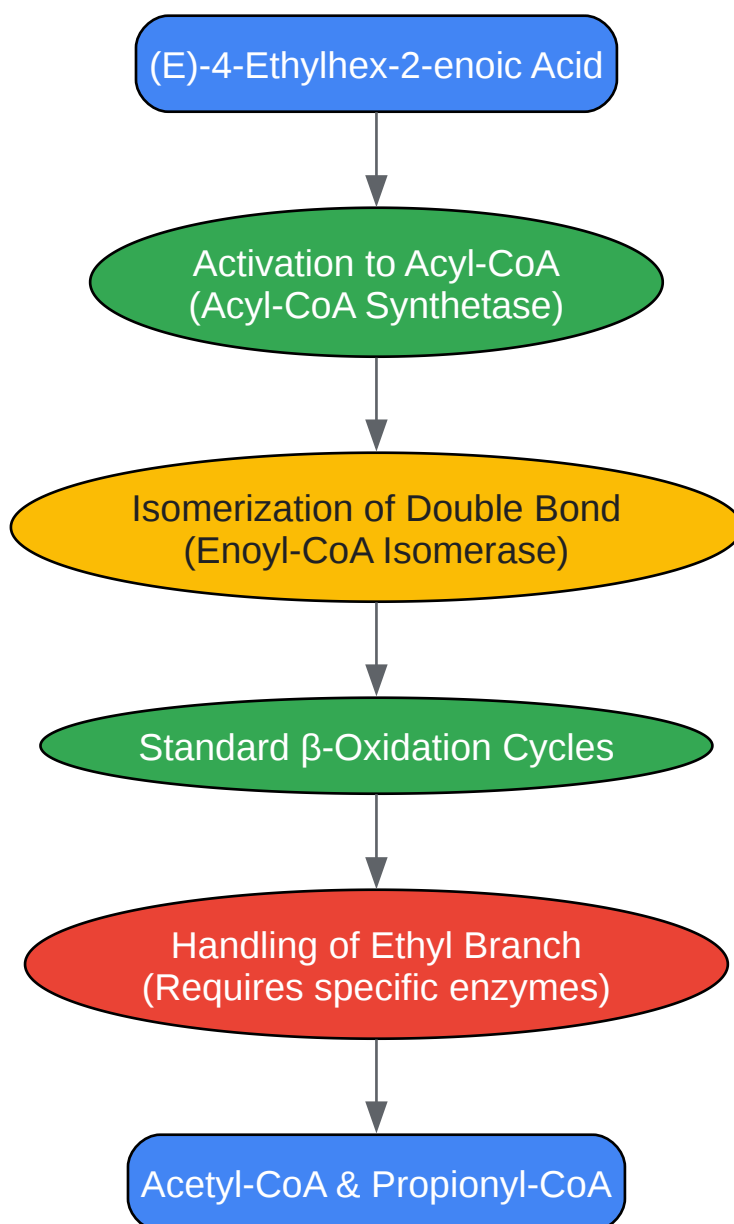
Branched-chain fatty acids are known to be involved in various biological processes.[\[4\]](#) They are components of cell membranes and can influence membrane fluidity.[\[4\]](#) Some studies suggest that branched-chain fatty acids may have roles in inflammation, cancer, and energy homeostasis.[\[4\]](#)

Unsaturated fatty acids, in general, are crucial components of metabolic and signaling pathways.[5][6] They can act as signaling molecules themselves or be precursors to other signaling molecules.[5] They are known to interact with various receptors and enzymes, thereby influencing cellular processes.[6]

Potential Metabolic Pathway

The metabolism of **(E)-4-Ethylhex-2-enoic acid** would likely follow general pathways for fatty acid degradation, primarily β -oxidation. However, the presence of the double bond and the ethyl branch would require additional enzymatic steps.

Hypothetical Metabolic Pathway



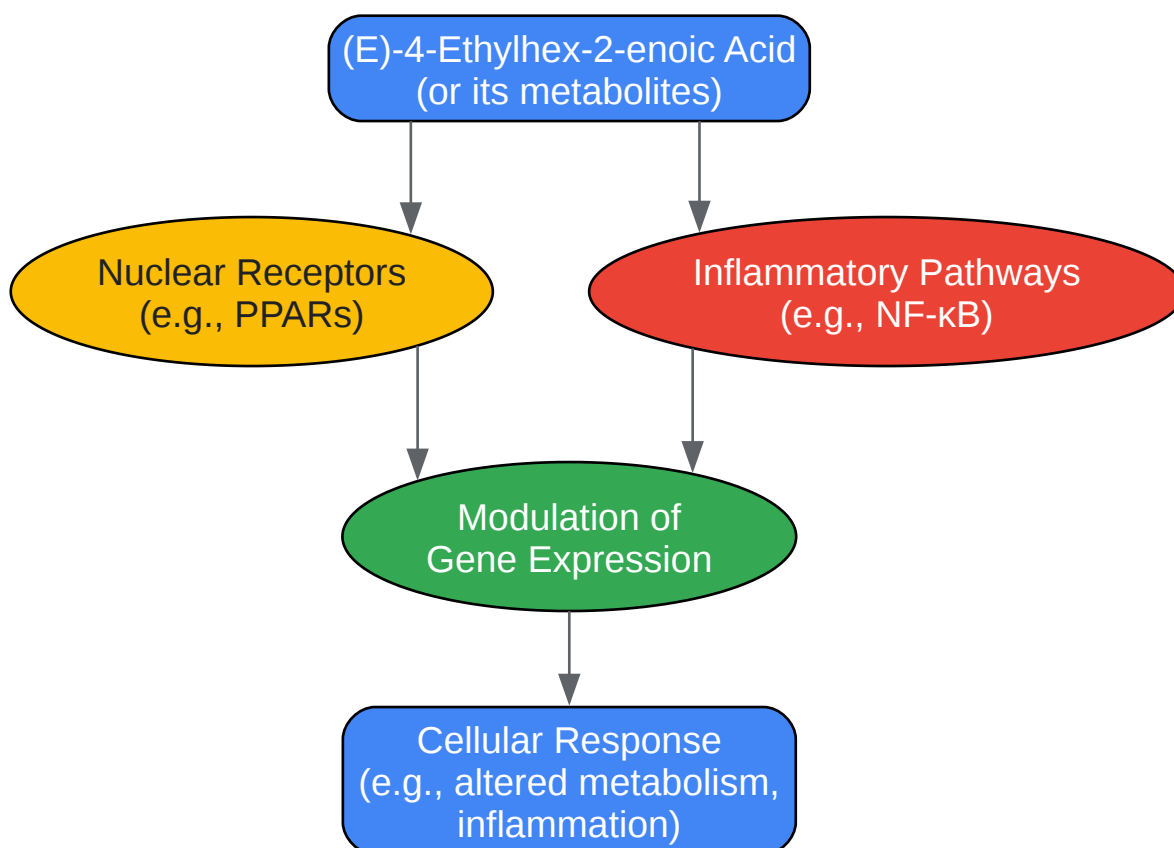
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Caption: A hypothetical metabolic pathway for **(E)-4-Ethylhex-2-enoic acid**.

Potential Signaling Pathway Involvement

Unsaturated fatty acids are known to modulate various signaling pathways, often by interacting with nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) or by influencing inflammatory pathways.

Potential Fatty Acid Signaling



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Caption: A generalized diagram of potential fatty acid signaling pathways.

Conclusion and Future Directions

(E)-4-Ethylhex-2-enoic acid is a molecule with interesting structural features that suggest a range of chemical reactivity and potential biological activity. However, there is a significant lack of specific experimental data for this compound. Future research should focus on:

- **Definitive Synthesis and Purification:** Development and publication of a detailed, optimized synthetic protocol.
- **Comprehensive Physicochemical Characterization:** Experimental determination of its melting point, boiling point, solubility, pKa, and other physical properties.
- **Thorough Spectroscopic Analysis:** Acquisition and interpretation of detailed NMR, IR, and MS spectra.

- Investigation of Biological Activity: Screening for various biological activities, including antimicrobial, anti-inflammatory, and metabolic effects.
- Metabolic and Signaling Studies: Elucidation of its metabolic fate and its interactions with cellular signaling pathways.

Such studies are essential to fully understand the properties and potential applications of **(E)-4-Ethylhex-2-enoic acid** and to enable its use in research, drug development, and other scientific endeavors.

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